REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]1([CH3:16])[C:13](=[N:14]O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][S:5]1.N>COCCOC.[Ti](Cl)(Cl)(Cl)Cl>[NH2:14][CH:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][S:5][C:4]1([CH3:16])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
3,3-dimethylisothiochroman-4-oneoxime
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
CC1(SCC2=CC=CC=C2C1=NO)C
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
435 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 hours at a temperature below +20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of from +15° to +18° C
|
Type
|
STIRRING
|
Details
|
After stirring for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
the mixture is poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted twice with ether
|
Type
|
WASH
|
Details
|
The ether phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(SCC2=CC=CC=C12)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |